2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The pyrimidine ring is then constructed through a series of condensation reactions involving suitable precursors such as cyanoacetamide and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to optimize yield and purity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, toluene) . Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial properties may result from its interaction with bacterial or fungal cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-arylbenzoxazole share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4,6-diamino-2-phenylpyrimidine and 2,4,6-trimethylpyrimidine also share structural features and are used in similar applications.
Uniqueness
What sets 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE apart is its unique combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with diverse molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13N5O |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O/c1-12-14(11-20)17(13-7-3-2-4-8-13)23-18(21-12)24-19-22-15-9-5-6-10-16(15)25-19/h2-10H,1H3,(H,21,22,23,24) |
InChI Key |
XWOXWSUQMOGLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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